molecular formula C13H18N2O3 B3113052 trans-3-Amino-1-cbz-4-hydroxypiperidine CAS No. 1932598-12-3

trans-3-Amino-1-cbz-4-hydroxypiperidine

Cat. No.: B3113052
CAS No.: 1932598-12-3
M. Wt: 250.29
InChI Key: VKBBZJXAWNVLSE-RYUDHWBXSA-N
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Description

Trans-3-Amino-1-cbz-4-hydroxypiperidine: is a synthetic compound with the IUPAC name benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate. It has a molecular weight of 250

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-cbz-4-hydroxypiperidine involves multiple steps, including regioselective epoxide ring-opening and enzymatic resolution for high enantioselectivity. The compound can be synthesized through lipase-catalyzed aminolysis, transesterification, or hydrolysis reactions.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available for research purposes and is typically synthesized in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Amino-1-cbz-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Trans-3-Amino-1-cbz-4-hydroxypiperidine is used in the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, which are nonproteinogenic cyclic alpha-amino acids found in numerous natural and synthetic medicinally significant compounds.

Biology: The compound is instrumental in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypiperidines, which are used in various biological studies.

Industry: The compound facilitates the synthesis of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines, achieved through lipase-catalyzed aminolysis, transesterification, or hydrolysis reactions.

Mechanism of Action

The mechanism by which trans-3-Amino-1-cbz-4-hydroxypiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

    Trans-4-Amino-1-cbz-3-hydroxypiperidine: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

    1-Cbz-3-amino-3-methylpyrrolidine: Another similar compound with a different ring structure.

    Trans-1-Cbz-3-fluoro-4-hydroxypiperidine: This compound includes a fluorine atom, which alters its chemical properties.

Uniqueness: Trans-3-Amino-1-cbz-4-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which make it valuable for stereoselective synthesis and various scientific applications.

Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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